![molecular formula C12H12FN3 B4259866 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine](/img/structure/B4259866.png)
4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine
Overview
Description
4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine, also known as FMMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that contains a fluorine atom and a methyl group on its phenyl ring. It has been synthesized using various methods and has shown promising results in various research studies.
Mechanism of Action
The exact mechanism of action of 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the cell cycle progression. 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects
4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis. It has also been shown to have anti-inflammatory effects and to regulate gene expression. However, further research is needed to fully understand the biochemical and physiological effects of 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of information about its toxicity and potential side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine research, including:
1. Further investigation of its mechanism of action to fully understand its potential applications in cancer treatment and drug discovery.
2. Exploration of its potential use in combination with other drugs for enhanced efficacy.
3. Investigation of its potential use in other disease areas, such as inflammation and neurodegenerative disorders.
4. Development of new synthesis methods for 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine that are more efficient and cost-effective.
Conclusion
In conclusion, 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine is a promising compound that has shown potential applications in various scientific research studies. Its synthesis method has been well established, and it has been shown to have inhibitory effects on cancer cell growth and gene expression regulation. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and disease treatment.
Scientific Research Applications
4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine has shown potential applications in various scientific research studies, including cancer research and drug discovery. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. 4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine has also been used as a tool for drug discovery, as it can be used to identify novel targets for drug development.
properties
IUPAC Name |
4-(5-fluoro-2-methylphenyl)-6-methylpyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-7-3-4-9(13)6-10(7)11-5-8(2)15-12(14)16-11/h3-6H,1-2H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJAWEPQYGIPOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC(=NC(=C2)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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